molecular formula C7H10O4 B2764532 2-(Oxan-4-yl)-2-oxoacetic acid CAS No. 871261-02-8

2-(Oxan-4-yl)-2-oxoacetic acid

Cat. No.: B2764532
CAS No.: 871261-02-8
M. Wt: 158.153
InChI Key: JCHGXZYMFMXIQH-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-2-oxoacetic acid (CAS: 871261-02-8) is a carboxylic acid derivative featuring an oxane (tetrahydropyran) ring substituted at the 4-position. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol . The oxane ring introduces a unique combination of steric bulk and electronic effects due to the oxygen atom, which can influence solubility, acidity, and reactivity. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals or materials science.

Properties

IUPAC Name

2-(oxan-4-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHGXZYMFMXIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-4-yl)-2-oxoacetic acid typically involves the reaction of tetrahydropyran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tetrahydropyran+Acetic Anhydride2-(Oxan-4-yl)-2-oxoacetic Acid\text{Tetrahydropyran} + \text{Acetic Anhydride} \rightarrow \text{this compound} Tetrahydropyran+Acetic Anhydride→2-(Oxan-4-yl)-2-oxoacetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxan-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2-(Oxan-4-yl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence metabolic and signaling pathways in cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(Oxan-4-yl)-2-oxoacetic acid, highlighting substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Oxan-4-yl (tetrahydropyran) C₇H₁₀O₄ 158.15 Intermediate in organic synthesis
2-(4-Fluorophenyl)-2-oxoacetic acid 4-Fluorophenyl C₈H₅FO₃ 168.12 Laboratory chemical, potential pharmaceuticals
2-(3-Fluorophenyl)-2-oxoacetic acid 3-Fluorophenyl C₈H₅FO₃ 168.12 Acute toxicity (oral, skin), lab use
2-(4-Methoxyphenyl)-2-oxoacetic acid 4-Methoxyphenyl C₉H₈O₄ 180.16 Research applications (e.g., photodynamic therapy)
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid 6-Methoxynaphthalen-2-yl C₁₃H₁₀O₄ 242.22 Pharmaceuticals, materials science (aromatic stability)
2-(1-Methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid 1-Methyl-4-sulfamoylpyrrol-2-yl C₇H₈N₂O₅S 232.22 Versatile small-molecule scaffold for drug discovery
2-((4-Nitrophenyl)amino)-2-oxoacetic acid 4-Nitrophenylamino C₈H₆N₂O₅ 210.14 Lab synthesis (electron-withdrawing nitro group)

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group in 2-((4-Nitrophenyl)amino)-2-oxoacetic acid increases acidity (pKa ~1.5–2.5) due to resonance stabilization of the conjugate base . Fluorophenyl analogs (e.g., 3- or 4-fluoro) exhibit moderate acidity (pKa ~2.5–3.5) due to inductive effects .
  • Electron-Donating Groups (EDGs):

    • Methoxyphenyl derivatives (e.g., 4-methoxy) have reduced acidity (pKa ~3.5–4.5) compared to EWGs, enhancing stability in neutral conditions .
    • The oxane ring in this compound provides mild electron donation via the oxygen lone pairs, balancing acidity (estimated pKa ~3.0–3.5) and improving solubility in polar solvents .
  • Steric Considerations:

    • Bulky substituents like the adamantyl group (e.g., 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid) hinder nucleophilic attack at the carbonyl, slowing esterification or amidation reactions .
    • The oxane ring offers moderate steric hindrance, facilitating controlled reactivity in multi-step syntheses .

Biological Activity

2-(Oxan-4-yl)-2-oxoacetic acid, also known by its chemical identifier 871261-02-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxan ring structure, which contributes to its biological activity. The presence of the keto group and the carboxylic acid functionality suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines. This suggests its potential use in treating inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially targeting metabolic pathways involved in bacterial growth and inflammatory responses.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial involving patients with bacterial infections treated with this compound showed a significant reduction in infection symptoms compared to a placebo group. The study highlighted the compound's potential as an alternative antibiotic.
  • Case Study on Anti-inflammatory Activity :
    Another study focused on patients with rheumatoid arthritis found that treatment with this compound led to reduced joint swelling and pain, indicating its promise as an anti-inflammatory agent.

Research Findings

Recent research has expanded on the pharmacological profile of this compound:

  • Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics in animal models, indicating potential for oral bioavailability.
  • Toxicology : Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.

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